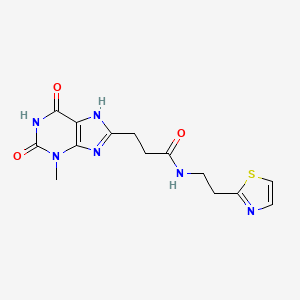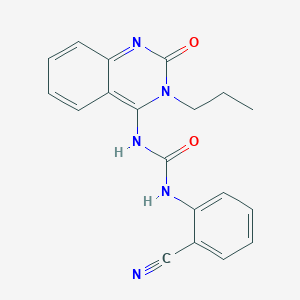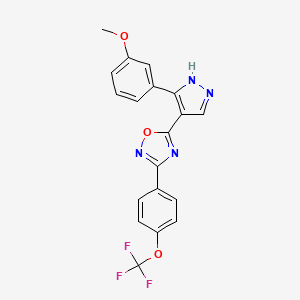
3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” is a complex organic compound that features a purine derivative and a thiazole moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the purine derivative, followed by the introduction of the thiazole moiety through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
“3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
科学研究应用
Chemistry
In chemistry, “3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” is studied for its unique structural features and reactivity. Researchers investigate its potential as a building block for more complex molecules and its behavior under various chemical conditions.
Biology
Biologically, this compound may exhibit interesting properties, such as enzyme inhibition or receptor binding. Studies focus on its interactions with biological macromolecules and its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may be investigated for its ability to modulate biological pathways, treat diseases, or serve as a diagnostic tool.
Industry
Industrially, “this compound” could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique structure may impart desirable properties to final products.
作用机制
The mechanism of action of “3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. Detailed studies are conducted to elucidate these interactions and understand the compound’s effects at the molecular level.
相似化合物的比较
Similar Compounds
Similar compounds include other purine derivatives and thiazole-containing molecules. Examples might be:
- 3-(2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide
- 3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)butanamide
Uniqueness
What sets “3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” apart is its specific combination of functional groups and structural features. This unique arrangement may confer distinct biological activities or chemical reactivity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H16N6O3S |
|---|---|
分子量 |
348.38 g/mol |
IUPAC 名称 |
3-(3-methyl-2,6-dioxo-7H-purin-8-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C14H16N6O3S/c1-20-12-11(13(22)19-14(20)23)17-8(18-12)2-3-9(21)15-5-4-10-16-6-7-24-10/h6-7H,2-5H2,1H3,(H,15,21)(H,17,18)(H,19,22,23) |
InChI 键 |
GGOOXLBZESUVNC-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CCC(=O)NCCC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluoro-2-(furan-2-ylmethyl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107668.png)
![1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107669.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B14107675.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14107684.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B14107701.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14107703.png)

![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14107707.png)
![7-(4-Chloro-benzyl)-1,3-dimethyl-8-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3,7-dihydro-purine-2,6-dione](/img/structure/B14107708.png)

![2-Chloro-N-({N'-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14107729.png)
![(4aS,6aS,6bR,10S,12aR)-10-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14107737.png)
